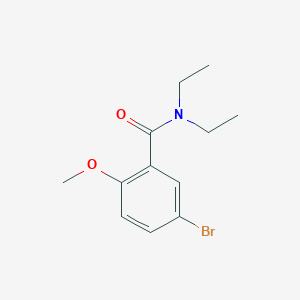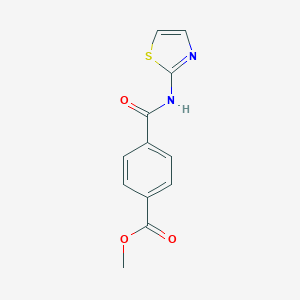
5-bromo-N,N-diethyl-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N,N-diethyl-2-methoxybenzamide, also known as BDMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BDMB is a benzamide derivative that has been synthesized and studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-bromo-N,N-diethyl-2-methoxybenzamide involves its interaction with various enzymes and receptors in the body. This compound has been shown to inhibit the activity of MAO-B, which leads to an increase in dopamine levels in the brain. Additionally, this compound has been shown to inhibit the activity of other enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition of enzyme activity has been linked to the potential neuroprotective and anticancer effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its inhibition of enzyme activity, this compound has been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects. Additionally, this compound has been shown to have cytotoxic effects on cancer cells, which may be due to its ability to induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-bromo-N,N-diethyl-2-methoxybenzamide in lab experiments is its high purity and good yields. Additionally, this compound has been shown to have a selective inhibitory effect on certain enzymes, which makes it a useful tool for studying the function of these enzymes. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 5-bromo-N,N-diethyl-2-methoxybenzamide. One potential direction is the development of this compound as a neuroprotective agent for the treatment of Parkinson's disease. Additionally, further research is needed to fully understand the potential anticancer effects of this compound and to develop it as a potential anticancer drug. Finally, there is potential for the use of this compound as a tool for drug discovery, particularly in the development of selective enzyme inhibitors.
Métodos De Síntesis
The synthesis of 5-bromo-N,N-diethyl-2-methoxybenzamide involves the reaction of 5-bromo-2-methoxybenzoic acid with diethylamine and thionyl chloride. The resulting intermediate is then reacted with N,N-diethylamine to yield this compound. This method has been reported to yield high purity and good yields of this compound.
Aplicaciones Científicas De Investigación
5-bromo-N,N-diethyl-2-methoxybenzamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of dopamine. This inhibition of MAO-B activity has been linked to neuroprotective effects in Parkinson's disease. In cancer research, this compound has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for anticancer drug development. Additionally, this compound has been studied for its potential use as a tool for drug discovery due to its ability to selectively inhibit certain enzymes.
Propiedades
IUPAC Name |
5-bromo-N,N-diethyl-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-4-14(5-2)12(15)10-8-9(13)6-7-11(10)16-3/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFYLRFPVQYCBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250459.png)
![N-ethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250460.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250463.png)
![Methyl 4-{[3-(propanoylamino)phenyl]carbamoyl}benzoate](/img/structure/B250465.png)
![Methyl 4-{[3-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B250467.png)

![Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate](/img/structure/B250470.png)
![N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B250475.png)
![2-fluoro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B250476.png)
![2-fluoro-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250477.png)
![2-fluoro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250478.png)
![2-ethoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250480.png)
![4-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B250481.png)
![N-(4-{[2-(2,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B250484.png)
